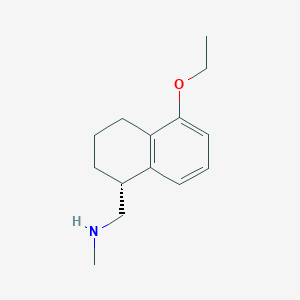

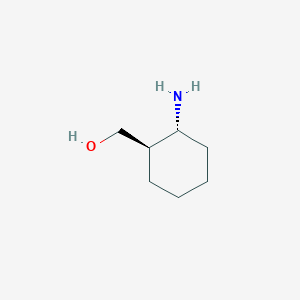

![molecular formula C7H8F2O B070341 7,7-Difluorobicyclo[3.2.0]heptan-2-one CAS No. 161941-22-6](/img/structure/B70341.png)

7,7-Difluorobicyclo[3.2.0]heptan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,7-Difluorobicyclo[3.2.0]heptan-2-one, also known as DFHBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a fluorogenic substrate for the detection of RNA aptamers and riboswitches, which are important tools for the study of gene expression and regulation.

Wirkmechanismus

The mechanism of action of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the binding of the molecule to RNA aptamers and riboswitches, resulting in a conformational change that activates its fluorescence. The fluorophore in 7,7-Difluorobicyclo[3.2.0]heptan-2-one is quenched in its unbound state, but upon binding to RNA, it undergoes a structural change that allows fluorescence to occur. This mechanism allows for the specific detection of RNA molecules in live cells, providing a powerful tool for the study of gene expression and regulation.

Biochemische Und Physiologische Effekte

7,7-Difluorobicyclo[3.2.0]heptan-2-one is a relatively non-toxic molecule that does not have any known biochemical or physiological effects. It is specifically designed to bind to RNA molecules and does not interact with other cellular components. This makes it an ideal tool for the study of RNA-based processes in live cells, as it does not interfere with normal cellular function.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in scientific research has several advantages, including its specificity for RNA molecules, its ability to detect RNA in live cells, and its non-toxic nature. However, there are also some limitations to its use. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be difficult to synthesize and purify, which can limit its availability and increase its cost. In addition, the fluorescence signal from 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be affected by cellular autofluorescence, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on 7,7-Difluorobicyclo[3.2.0]heptan-2-one and its applications. One area of interest is the development of new RNA aptamers and riboswitches that can be detected by 7,7-Difluorobicyclo[3.2.0]heptan-2-one, expanding the range of RNA-based processes that can be studied. Another area of interest is the development of new fluorophores that can be used in conjunction with 7,7-Difluorobicyclo[3.2.0]heptan-2-one to improve its sensitivity and specificity. Finally, there is a need for further studies to optimize the use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in live cells, including the development of new imaging techniques and the identification of strategies to reduce cellular autofluorescence.

Synthesemethoden

The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the reaction of cyclopropane with hydrogen fluoride in the presence of a catalyst to produce 7,7-difluorobicyclo[3.2.0]hept-2-ene. This compound is then converted to 7,7-Difluorobicyclo[3.2.0]heptan-2-one by reaction with an aldehyde or ketone in the presence of a reducing agent. The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.

Wissenschaftliche Forschungsanwendungen

7,7-Difluorobicyclo[3.2.0]heptan-2-one has been widely used in scientific research as a fluorogenic substrate for the detection of RNA aptamers and riboswitches. These molecules are important tools for the study of gene expression and regulation, as they can bind to specific RNA sequences and modulate their activity. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be used to detect the binding of RNA aptamers and riboswitches by fluorescence microscopy or flow cytometry, allowing researchers to study their behavior in live cells.

Eigenschaften

CAS-Nummer |

161941-22-6 |

|---|---|

Produktname |

7,7-Difluorobicyclo[3.2.0]heptan-2-one |

Molekularformel |

C7H8F2O |

Molekulargewicht |

146.13 g/mol |

IUPAC-Name |

7,7-difluorobicyclo[3.2.0]heptan-2-one |

InChI |

InChI=1S/C7H8F2O/c8-7(9)3-4-1-2-5(10)6(4)7/h4,6H,1-3H2 |

InChI-Schlüssel |

FJTZIGNYUXTTJL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2C1CC2(F)F |

Kanonische SMILES |

C1CC(=O)C2C1CC2(F)F |

Synonyme |

Bicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

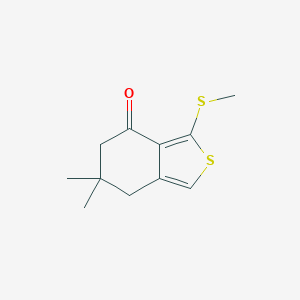

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

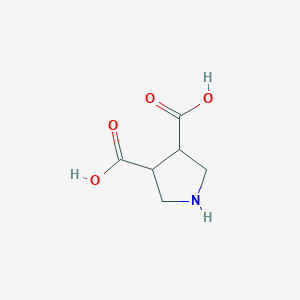

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

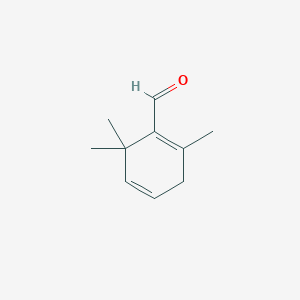

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)